Phenanthrene, 9-(1-methylethenyl)-
Description
Phenanthrene, 9-(1-methylethenyl)- (IUPAC name: 9-isopropenylphenanthrene) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone with a methylethenyl (isopropenyl) substituent at the 9th position. Its molecular formula is C₁₇H₁₄, with a molecular weight of 218.30 g/mol. The compound’s structure combines the aromatic stability of phenanthrene with the reactivity of an alkenyl group, making it a subject of interest in organic synthesis and materials science.
Properties
CAS No. |
58873-44-2 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-prop-1-en-2-ylphenanthrene |
InChI |
InChI=1S/C17H14/c1-12(2)17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-11H,1H2,2H3 |
InChI Key |
NBZLIOJICPSGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Route 2: 9-Acetylphenanthrene and Iodomethyl Magnesium
An alternative pathway employs 9-acetylphenanthrene as the starting material. Treatment with iodomethyl magnesium in tetrahydrofuran (THF) at 0°C facilitates nucleophilic addition to the ketone group, producing the same tertiary alcohol product. This method circumvents the need for brominated precursors, potentially simplifying purification steps. Comparative studies suggest both routes are viable, with selection dependent on precursor availability and reaction-scale requirements.
Acid-Catalyzed Dehydration to 9-Isopropenylphenanthrene
The critical transformation of 9-phenanthryl propanol to the target alkene is achieved through acid-catalyzed dehydration. This step eliminates a water molecule, converting the tertiary alcohol into the isopropenyl moiety.
Reaction Conditions and Mechanism
Dehydration is typically conducted using a sulfuric acid/potassium hydrogen sulfate (H₂SO₄/KHSO₄) catalyst system under reduced pressure (0.1 torr). The mechanism proceeds via protonation of the hydroxyl group, followed by carbocation formation at the tertiary carbon. Subsequent β-hydrogen elimination generates the isopropenyl group, with the reaction mixture distilled under vacuum to drive equilibrium toward alkene formation. This method achieves a yield of 75%, with the product isolated as crystalline solids after trituration with heptane.
Optimization Parameters
Key factors influencing dehydration efficiency include:
- Catalyst Concentration : Stoichiometric excess of H₂SO₄ ensures complete protonation of the alcohol.
- Temperature Control : Distillation at 50–60°C prevents thermal degradation of the phenanthrene core.
- Vacuum Application : Reduced pressure facilitates rapid water removal, minimizing side reactions.
Alternative Synthetic Approaches and Catalytic Innovations
While Grignard-dehydration remains the most documented route, emerging methodologies suggest broader synthetic possibilities for functionalized phenanthrenes.
Limitations and Challenges
Steric hindrance at the 9-position complicates direct functionalization via Friedel-Crafts or electrophilic aromatic substitution. Quantum mechanical calculations indicate significant energy barriers for carbocation stabilization in this bay region, necessitating indirect routes like the Grignard-dehydration sequence.
Chemical Reactions Analysis
Phenanthrene, 9-(1-methylethenyl)- undergoes various chemical reactions, primarily at the 9 and 10 positions due to the olefinic character of the double bond.
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Oxidation
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Reduction
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Halogenation
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Sulfonation
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Nitration
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Acylation
-
Ozonolysis
Scientific Research Applications
Phenanthrene, 9-(1-methylethenyl)- has various applications in scientific research:
-
Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
Phenanthrene, 9-(1-methylethenyl)- exerts its effects primarily through interactions with biological membranes. It disrupts membrane integrity and causes loss of membrane potential, leading to cell death. This mechanism is particularly effective against bacterial cells, making it a potential candidate for antibacterial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The 9th position of phenanthrene is a common site for functionalization. Key comparisons with other 9-substituted phenanthrenes include:
Spectroscopic and Electronic Properties
- Absorption Maxima: 9-[(E)-2-phenylethenyl]phenanthrene derivatives (e.g., FEN-SCH₃, FEN-CN) exhibit absorption up to 420 nm due to conjugated π-systems, whereas anthracene analogs (e.g., ANT-SCH₃) absorb up to 460 nm . The methylethenyl group in 9-(1-methylethenyl)phenanthrene likely causes a hypochromic shift compared to anthracene derivatives but less pronounced than phenyl-substituted analogs.
Molar Extinction Coefficients :
Data Tables
Table 1: Absorption Properties of Selected Phenanthrene and Anthracene Derivatives
| Compound | λₘₐₓ (nm) | ε (dm³mol⁻¹cm⁻¹) | Reference |
|---|---|---|---|
| ANT-SCH₃ | 460 | 17,527 (389 nm) | |
| FEN-SCH₃ | 420 | 8,450 (380 nm) | |
| 9-methylphenanthrene | 300–340 | Not reported |
Table 2: Biodegradation Resistance of Methylphenanthrenes
| Compound | Degradation Resistance (Rank) | Reference |
|---|---|---|
| 9-methylphenanthrene | 1 (most resistant) | |
| 1-methylphenanthrene | 4 (least resistant) |
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